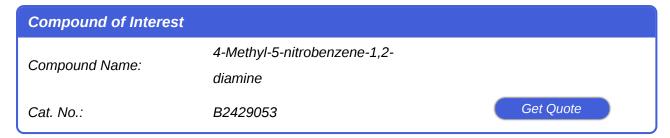


In-Depth Technical Guide: Physicochemical Properties of CAS Number 65958-37-4

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

The compound associated with CAS number 65958-37-4 is definitively identified as **4-Methyl-5-nitrobenzene-1,2-diamine**.[1] Any association with L-tyrosine derivatives is erroneous.

- IUPAC Name: 4-methyl-5-nitrobenzene-1,2-diamine[1]
- Synonyms: 4-methyl-5-nitro-o-phenylenediamine, 1,2-Diamino-4-methyl-5-nitrobenzene[1]
- Molecular Formula: C7H9N3O2[2]
- Molecular Weight: 167.17 g/mol [1]

Physicochemical Properties

Quantitative physicochemical data for **4-Methyl-5-nitrobenzene-1,2-diamine** is primarily available through computational predictions. Experimental data for this specific compound is not widely reported in the surveyed literature.

Table 1: General Physicochemical Properties



Property	Value	Source
Molecular Weight	167.17 g/mol	PubChem (Computed)[1]
Molecular Formula	C7H9N3O2	PubChem[1]
Physical Description	Aromatic amines are typically high-boiling liquids or low-melting solids.	Whamine[3]
pKa (Predicted)	2.55 ± 0.10	Guidechem[2]

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3	0.8	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	167.069476538 Da	PubChem[1]
Topological Polar Surface Area	97.9 Ų	PubChem[1]
Heavy Atom Count	12	PubChem[1]
Complexity	180	PubChem[1]

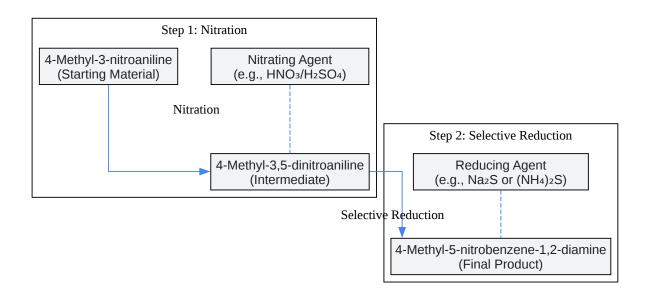
Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Methyl-5-nitrobenzene-1,2-diamine** is not readily available, a plausible and standard synthesis route can be inferred from established chemical principles for preparing substituted o-phenylenediamines. This typically involves two key steps: nitration of an appropriate aniline precursor, followed by the selective reduction of a nitro group.

Plausible Synthesis Workflow



A logical synthetic route to **4-Methyl-5-nitrobenzene-1,2-diamine** starts from 4-methyl-3-nitroaniline. The workflow involves the introduction of a second nitro group, followed by the selective reduction of one of the two nitro groups.



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Plausible synthesis workflow for **4-Methyl-5-nitrobenzene-1,2-diamine**.

Detailed Methodologies

Step 1: Nitration of 4-methyl-3-nitroaniline

This protocol is adapted from general procedures for the nitration of aromatic amines.

- Objective: To introduce a second nitro group onto the aromatic ring of 4-methyl-3-nitroaniline to form 4-methyl-3,5-dinitroaniline.
- Materials:
 - 4-methyl-3-nitroaniline



- Concentrated sulfuric acid (H₂SO₄)
- Concentrated nitric acid (HNO₃, d=1.48 g/ml)
- Ice
- Water
- Sodium carbonate
- Ethanol
- Procedure:
 - Dissolve 4-methyl-3-nitroaniline in concentrated sulfuric acid.
 - Cool the solution to below 0°C using a freezing mixture.
 - Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the stirred solution, ensuring the temperature is maintained at 0°C.
 - After the addition is complete, allow the mixture to stand for a short period.
 - Pour the reaction mixture into ice-cold water, maintaining a low temperature.
 - Neutralize the solution with solid sodium carbonate.
 - Filter the resulting precipitate, press it dry, and recrystallize from ethanol to obtain 4methyl-3,5-dinitroaniline.

Step 2: Selective Reduction of 4-methyl-3,5-dinitroaniline

This protocol is based on methods for the selective reduction of dinitro aromatic compounds to nitroamines.

- Objective: To selectively reduce one of the nitro groups of 4-methyl-3,5-dinitroaniline to an amino group, yielding the final product.
- Materials:

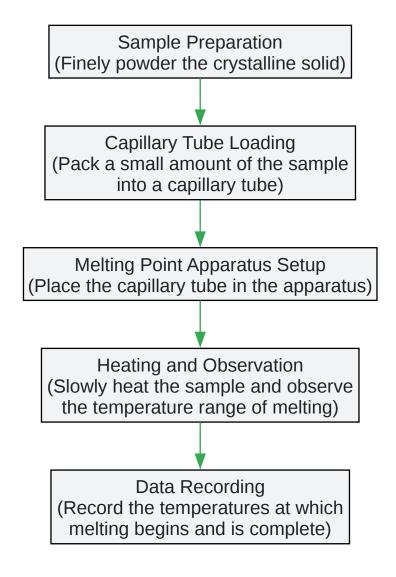


- 4-methyl-3,5-dinitroaniline
- Ethanol
- Concentrated ammonium hydroxide ((NH₄)₂S can also be used)
- Hydrogen sulfide (H₂S) gas
- Water
- Concentrated hydrochloric acid (HCI)
- Procedure:
 - Suspend 4-methyl-3,5-dinitroaniline in a mixture of ethanol and concentrated ammonium hydroxide.
 - Heat the mixture to approximately 45-55°C.
 - Bubble hydrogen sulfide gas through the stirred reaction mixture while maintaining the temperature. The reaction is complete when the starting material dissolves.
 - Cool the reaction mixture to allow for the crystallization of the product.
 - Filter the crude product by suction and wash with cold water.
 - For purification, dissolve the crude product in a boiling mixture of water and concentrated hydrochloric acid.
 - Filter the hot solution and then treat with concentrated ammonia to precipitate the purified
 4-Methyl-5-nitrobenzene-1,2-diamine.
 - Filter the purified product, wash with water, and dry.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical laboratory procedure for determining the melting point of a solid organic compound like **4-Methyl-5-nitrobenzene-1,2-diamine**.





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